7-Carboxycannabidiol
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Overview
Description
7-Carboxycannabidiol is a metabolite of cannabidiol, a non-psychoactive compound found in cannabis plants. Unlike tetrahydrocannabinol, cannabidiol does not induce psychoactive effects. This compound is formed during the metabolic breakdown of cannabidiol and has garnered interest due to its potential therapeutic properties and its role in drug testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Carboxycannabidiol typically involves the oxidation of cannabidiol. One method includes the use of selenium dioxide as an oxidizing agent to convert cannabidiol to its carboxylated form . Another approach involves the use of cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9, which catalyze the metabolism of cannabidiol to this compound .
Industrial Production Methods: Scaling up the production of this compound from cannabidiol involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the pH and temperature during the reaction and employing solid-phase extraction techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Carboxycannabidiol undergoes various chemical reactions, including:
Oxidation: Conversion of cannabidiol to this compound using oxidizing agents like selenium dioxide.
Reduction: Potential reduction reactions to convert this compound back to cannabidiol or other derivatives.
Substitution: Possible substitution reactions involving the carboxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, cytochrome P450 enzymes.
Reaction Conditions: Controlled pH, temperature, and use of solid-phase extraction for purification.
Major Products Formed:
Primary Product: this compound.
By-products: Depending on the reaction conditions, other hydroxylated or carboxylated derivatives of cannabidiol may be formed.
Scientific Research Applications
7-Carboxycannabidiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Carboxycannabidiol involves its interaction with the endocannabinoid system. It does not exhibit the same psychoactive effects as tetrahydrocannabinol but may influence various physiological processes through its interaction with cannabinoid receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammation, oxidative stress, and cell survival .
Comparison with Similar Compounds
11-Nor-9-Carboxy-Tetrahydrocannabinol: Another carboxylated cannabinoid metabolite, primarily derived from tetrahydrocannabinol.
7-Hydroxy-Cannabidiol: A hydroxylated metabolite of cannabidiol with similar therapeutic potential.
Uniqueness: 7-Carboxycannabidiol is unique due to its specific formation pathway from cannabidiol and its distinct lack of psychoactive effects. Its role in drug testing and potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
CAS No. |
63958-77-0 |
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Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3R,4R)-3-(2,6-dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25)/t16-,17+/m0/s1 |
InChI Key |
LQHAPFLIUQWVJR-DLBZAZTESA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C(=O)O)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O |
Origin of Product |
United States |
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